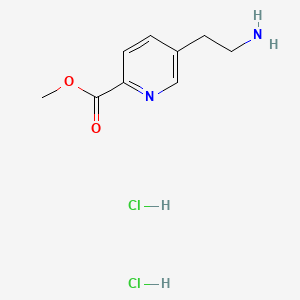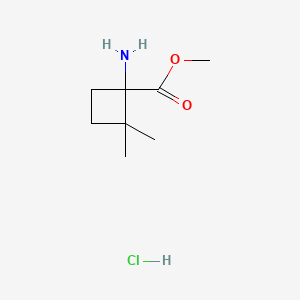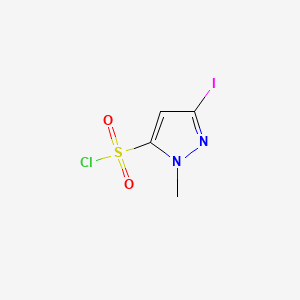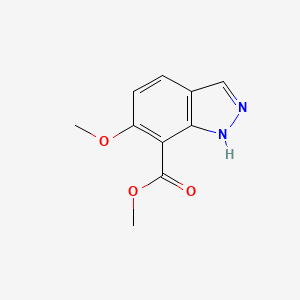
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone, also known as 5-BrMPCBI-6-S, is an organic compound with a unique structure and properties. It is a member of the family of compounds known as sulfanones, which are compounds with a sulfonyl group linked to an amide group. 5-BrMPCBI-6-S has gained attention in recent years due to its potential applications in scientific research and lab experiments.
Mecanismo De Acción
The mechanism of action of (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS is not yet fully understood. However, it is known that the compound binds to the active site of DHFR and inhibits its activity. In addition, it is believed that the compound may interact with other enzymes and proteins, which could explain its potential applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS are not yet fully understood. However, it has been shown to inhibit the activity of DHFR, which could lead to decreased levels of purines and pyrimidines in the body. In addition, it has been shown to interact with other enzymes and proteins, which could lead to various biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS has several advantages for lab experiments. It is highly soluble in organic solvents, which makes it easy to work with. In addition, it has a high yield in the synthesis reaction, which makes it a cost-effective reagent. However, it also has some limitations. For example, it is not stable in aqueous solutions, and it can be toxic if not handled properly.
Direcciones Futuras
There are several potential future directions for (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS. One potential direction is the development of more efficient synthesis methods. Another potential direction is the exploration of its potential therapeutic applications. In addition, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Finally, further research could be done to explore its potential applications in other fields such as drug discovery and materials science.
Métodos De Síntesis
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS can be synthesized from the reaction of 2-methoxy-5-bromophenol and cyclobutylmethyl imino-lambda6-sulfanone. The reaction is catalyzed by the base sodium hydroxide, and the products are isolated using column chromatography. The reaction has a high yield, with yields of up to 99%.
Aplicaciones Científicas De Investigación
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel compounds with potential therapeutic applications. It has also been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of purines and pyrimidines. In addition, (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanoneS has been used as a probe for studying the structure and dynamics of proteins.
Propiedades
IUPAC Name |
(5-bromo-2-methoxyphenyl)-(cyclobutylmethyl)-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-16-11-6-5-10(13)7-12(11)17(14,15)8-9-3-2-4-9/h5-7,9,14H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYVLMIZTQLZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=N)(=O)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)

![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)




![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)


